![molecular formula C8H16N2O B12905246 Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]- CAS No. 61645-92-9](/img/structure/B12905246.png)
Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Methylpyrrolidin-2-yl)methyl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of 1-methylpyrrolidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the desired acetamide.
Industrial Production Methods
On an industrial scale, the production of N-((1-Methylpyrrolidin-2-yl)methyl)acetamide may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
化学反応の分析
Types of Reactions
N-((1-Methylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-((1-Methylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-((1-Methylpyrrolidin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The acetamide group can also participate in various biochemical pathways, modulating enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the acetamide group.
N-Methylpyrrolidine: Lacks the acetamide group but shares the pyrrolidine ring structure.
N-Acetylpyrrolidine: Contains an acetyl group attached to the pyrrolidine ring.
Uniqueness
N-((1-Methylpyrrolidin-2-yl)methyl)acetamide is unique due to the presence of both the methyl group on the pyrrolidine ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
61645-92-9 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
N-[(1-methylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)9-6-8-4-3-5-10(8)2/h8H,3-6H2,1-2H3,(H,9,11) |
InChIキー |
UPDHXSWOJKNLFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1CCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
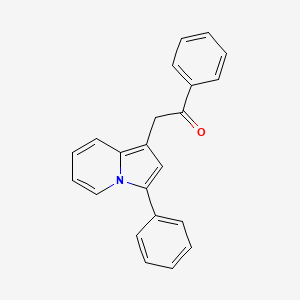
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
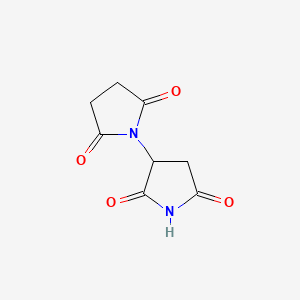
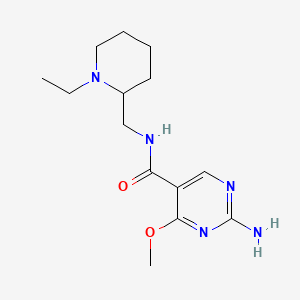

![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

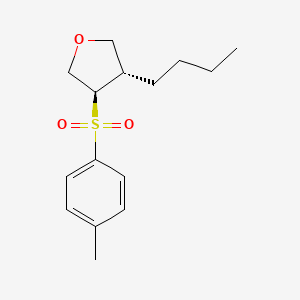
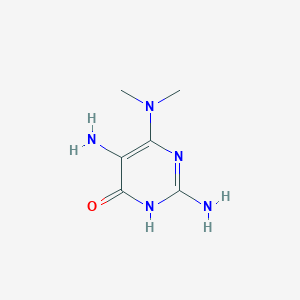
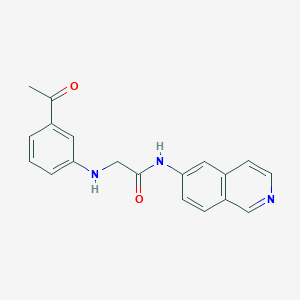
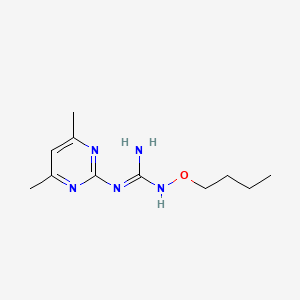
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
